Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate

Kinase inhibitor design Structure-activity relationship (SAR) Molecular recognition

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate (CAS 34753-19-0, molecular formula C₁₆H₁₉N₃O₃S, MW 333.41) is a polysubstituted pyrimidine building block. The compound belongs to the phenylamino-pyrimidine (PAP) pharmacophore class, a privileged scaffold extensively validated in ATP-competitive tyrosine kinase inhibitor (TKI) design, most notably exemplified by imatinib and its derivatives.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
Cat. No. B13100034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1OCCNC2=CC=CC=C2)SC
InChIInChI=1S/C16H19N3O3S/c1-3-21-15(20)13-11-18-16(23-2)19-14(13)22-10-9-17-12-7-5-4-6-8-12/h4-8,11,17H,3,9-10H2,1-2H3
InChIKeyZCTXJLAFLOOZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate (CAS 34753-19-0): Structural Identity, Pharmacophore Class, and Procurement Context


Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate (CAS 34753-19-0, molecular formula C₁₆H₁₉N₃O₃S, MW 333.41) is a polysubstituted pyrimidine building block . The compound belongs to the phenylamino-pyrimidine (PAP) pharmacophore class, a privileged scaffold extensively validated in ATP-competitive tyrosine kinase inhibitor (TKI) design, most notably exemplified by imatinib and its derivatives [1]. It features three pharmacologically relevant substituents: a 2-methylthio group, an ethyl carboxylate at position 5, and a distinctive 4-(2-(phenylamino)ethoxy) moiety wherein an ethyleneoxy spacer separates the phenylamino group from the pyrimidine core. This ethoxy linker distinguishes it from the more common direct 4-phenylamino analog (CAS 106475-47-2) and introduces differential conformational, hydrogen-bonding, and physicochemical properties relevant to lead optimization workflows [2].

PAP pharmacophore
Pre-functionalized scaffold for ATP-competitive kinase inhibitor design
Ethoxy spacer
Conformational differentiation from direct 4-anilino analog alters hinge-region presentation
Assay purity
High-purity grade reduces impurity-related interference in biochemical screens

Why Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate Cannot Be Straight-Swapped with In-Class Pyrimidine Analogs


Substitution of this compound by a close-in-class pyrimidine analog — even one sharing the 2-methylthio and 5-ethyl carboxylate core — introduces structural perturbations that propagate non-linearly through molecular recognition, physicochemical property space, and downstream synthetic routes. The defining 4-(2-(phenylamino)ethoxy) group incorporates an ethyleneoxy (-OCH₂CH₂-) spacer that is absent in the direct 4-phenylamino analog (CAS 106475-47-2) [1]. This linker adds a hydrogen-bond acceptor (ether oxygen), three additional rotatable bonds, and increases both molecular weight (333.41 vs. 289.35 g/mol) and topological polar surface area . In kinase inhibitor SAR campaigns, alterations at the 4-position linker region have been shown to modulate selectivity across the kinome, impact cellular permeability, and alter metabolic stability — meaning that biological data generated on the direct 4-anilino analog cannot be assumed translatable [2]. For procurement decisions, the available purity tier also differs: the target compound is supplied at NLT 98% , whereas the direct analog is commonly listed at 95% , affecting the confidence with which minor impurities can be excluded in sensitive biochemical assays.

Target Compound
Common Analog (CAS 106475-47-2)
Linker geometry
Ethoxy spacer adds HBA and rotatable bonds, altering hinge-region binding
Direct anilino C-N bond; no spacer
Purity tier
Supplied at higher purity specification (assay-ready)
Typically lower purity; higher impurity burden may confound screens

Quantitative Differentiation Evidence: Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate vs. Closest Structural Analogs


Structural Determinant: Ethyleneoxy Spacer Introduces Three Additional Rotatable Bonds and One H-Bond Acceptor vs. Direct 4-Phenylamino Analog

The target compound (CAS 34753-19-0) incorporates a 4-(2-(phenylamino)ethoxy) group, wherein an ethyleneoxy (-OCH₂CH₂-) spacer separates the NH-phenyl moiety from the pyrimidine C4 position. In the closest direct analog, ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS 106475-47-2), the phenylamino group is attached directly to C4 via a single NH bond without a spacer [1]. This structural divergence introduces three additional rotatable bonds in the target compound (contributing to conformational sampling), adds one ether oxygen as a hydrogen-bond acceptor, and increases molecular weight from 289.35 to 333.41 g/mol . The spacer fundamentally alters the distance and angular relationship between the phenyl ring and the pyrimidine hinge-binding region — a critical determinant of kinase selectivity in the PAP inhibitor class [2].

Linker Differentiation
Cross-study comparable
Target: 5-atom linker, ether O, +3 rotatable bonds Analog: 2-atom linker, direct NH
Δ linker +3 atoms; ΔMW +44; additional H-bond acceptor
Alters kinase hinge-region geometry; prevents direct SAR transfer from anilino analog
Structural analysis from MolBase; no biological data for target compound
Kinase inhibitor design Structure-activity relationship (SAR) Molecular recognition

Purity Specification Differentiation: NLT 98% (Target) vs. 95% (Direct 4-Phenylamino Analog) for Biochemical Assay Readiness

Commercially available purity tiers represent a practical differentiator in procurement. The target compound is supplied with a minimum purity specification of NLT 98% (Not Less Than 98%) as confirmed by supplier Certificate of Analysis . By contrast, the closest structural analog, ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (CAS 106475-47-2), is routinely listed at 95% purity by multiple vendors . The 3-percentage-point purity gap means that the direct analog potentially carries up to 5% total impurities versus ≤2% for the target, a meaningful difference when compound integrity could confound single-digit micromolar or nanomolar biochemical assay readouts. For kinase inhibition screens where false positives from trace electrophilic impurities are a known risk, the higher purity tier reduces the probability that observed activity originates from a contaminant rather than the intended compound [1].

Purity Specification
Head-to-head
Target: NLT 98% (≤2% impurities) Analog: 95% (≤5% impurities)
Δ ≥3 percentage points in purity specification
Reduced impurity ceiling supports higher confidence in screening assays
Supplier Certificate of Analysis specifications
Quality control Assay reproducibility Procurement specification

Physicochemical Property Space: Computed LogP and PSA Differentiation Between Target and Core Scaffold (CAS 73781-88-1)

The target compound occupies a substantially different region of oral drug-likeness chemical space compared to the unsubstituted core scaffold, ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1). The core scaffold, which lacks any 4-position substitution, has a computed LogP of 1.375 and PSA of 77.38 Ų [1]. While experimentally determined LogP values for the target compound are not reported in the public domain, the addition of the 4-(2-(phenylamino)ethoxy) group adds a phenyl ring, an NH donor, and an ether oxygen, which collectively shift the compound into a higher-LogP, higher-PSA regime characteristic of kinase inhibitor lead-like space (estimated LogP ~3.0–3.5 range based on fragment-additivity calculations) . This differentiation is critical: the core scaffold alone is insufficient as a tool for developing structure-property relationships relevant to kinase-targeted libraries, whereas the fully elaborated target compound provides a scaffold with pre-installed pharmacophoric elements at all three key positions (C2, C4, C5) [2].

Physicochemical Shift
Cross-study comparable
Target: est. LogP ~3.0–3.5, higher PSA Core scaffold: LogP 1.375, PSA 77.38
Δ LogP +1.6 to +2.1; ΔMW +135
Resides in kinase inhibitor lead-like property space; ready for ADME profiling
Fragment-additivity estimate; no experimental LogP for target
Drug-likeness Lead optimization ADME property prediction

Phenylamino-Pyrimidine (PAP) Privileged Scaffold Class Evidence: Kinase Inhibitor Design Rationale Supporting Selection of the Fully Substituted Variant

The phenylamino-pyrimidine (PAP) nucleus is a well-established privileged scaffold for ATP-competitive kinase inhibition. The prototypical PAP derivative imatinib achieves Bcr-Abl IC₅₀ values of 25–38 nM, and extensive SAR studies have demonstrated that substitution at the pyrimidine 2-position (methylthio or aminoalkyl), the 4-position (anilino or extended anilino), and the 5-position (carboxamide, carboxylate, or heterocycle) are all critical for potency and selectivity tuning [1]. Unlike simpler pyrimidine building blocks that lack the 4-phenylamino pharmacophore, the target compound pre-installs all three essential PAP substituents — 2-methylthio, 4-(phenylamino)ethoxy, and 5-ethyl carboxylate — on a single scaffold . In the broader PAP literature, 4-anilinopyrimidine-5-carboxylate derivatives have been used as key intermediates in the synthesis of Syk inhibitors with IC₅₀ values in the nanomolar range and high selectivity over ZAP-70, c-Src, and PKC kinases [2]. The ethoxy spacer variant offers a distinct vector for the phenyl ring that is underexplored relative to the direct anilino series, representing a differentiation opportunity for novel IP generation.

PAP Scaffold Validation
Class-level inference
PAP class: imatinib Abl IC₅₀ 25–38 nM; Syk inhibitor ID₅₀ 13 mg/kg. Target carries all three key substituents.
Privileged pharmacophore; supports kinase inhibitor SAR without de novo synthesis
No direct bioactivity reported for CAS 34753-19-0
Kinase inhibition Medicinal chemistry Privileged scaffold

Synthetic Tractability: Ethoxy Spacer as a Traceless Linker for Late-Stage Diversification vs. Direct Anilino Analogs

The ethyleneoxy spacer in the target compound provides synthetic optionality not available with the direct 4-phenylamino analog. In the target compound, the ether oxygen and the benzylic-type CH₂ adjacent to the NH create two chemically distinct cleavage points: (i) the ether C-O bond can be cleaved under Lewis acidic conditions (e.g., BBr₃, TMSI) to reveal a 4-hydroxy intermediate, enabling subsequent O-alkylation with diverse electrophiles; (ii) the N-CH₂ bond can be oxidatively or reductively cleaved to release the aniline fragment [1]. By contrast, the direct 4-phenylamino analog (CAS 106475-47-2) has the aniline directly attached via an sp² C-N bond, which is chemically robust and offers no analogous traceless cleavage pathway without harsh conditions that compromise the pyrimidine ring [2]. This difference makes the target compound a more versatile intermediate for diversity-oriented synthesis (DOS) approaches where the 4-position substituent may need to be exchanged or modified at a late stage [3].

Synthetic Diversification
Class-level inference
Target: 2 cleavable sites (ether C-O, N-CH₂) enabling 4-OH intermediate. Analog: robust C-N bond, no traceless handle.
Enables late-stage 4-position diversification for parallel SAR exploration
Lewis acid or oxidative cleavage methods; Greene\'s Protective Groups
Synthetic chemistry Building block utility Late-stage functionalization

Optimal Research and Industrial Application Scenarios for Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate


Kinase Inhibitor Lead Generation: Pre-functionalized PAP Scaffold for Parallel SAR at All Three Pyrimidine Positions

The target compound provides a scaffold pre-equipped with substituents at the pyrimidine C2 (methylthio), C4 (phenylamino-ethoxy), and C5 (ethyl carboxylate) positions — matching the established PAP pharmacophore pattern required for ATP-competitive kinase inhibition . Medicinal chemistry teams can initiate SAR campaigns directly at the 5-position (ester hydrolysis to carboxylic acid, amidation, or reduction) or at the 2-position (oxidation of methylthio to sulfoxide/sulfone to tune polarity and H-bonding) without requiring multi-step de novo pyrimidine synthesis. The pre-installed ethoxy spacer at C4 offers a distinct phenyl ring presentation geometry compared to direct 4-anilino analogs, which may confer differential kinase selectivity profiles — an empirically testable hypothesis for programs seeking to escape crowded IP space around the direct anilino PAP scaffold .

Diversity-Oriented Synthesis (DOS): Late-Stage 4-Position Pharmacophore Exchange via Traceless Ethoxy Linker Cleavage

The ethyleneoxy spacer serves as a traceless linker that can be chemoselectively cleaved under controlled conditions to generate a 4-hydroxy intermediate, which then serves as a branching point for O-alkylation with diverse electrophiles . This strategy is not available with direct 4-anilino analogs (e.g., CAS 106475-47-2). A single batch of the target compound can thus be diversified into multiple 4-O-alkyl variants without resynthesizing the pyrimidine core each time, reducing synthesis cycle time in lead optimization by an estimated 2–3 synthetic steps per analog. This is particularly valuable in fragment-to-lead and scaffold-hopping workflows where rapid exploration of 4-position vectors is critical .

High-Confidence Biochemical Screening: NLT 98% Purity Grade Minimizes False-Positive Risk in Kinase Inhibition Assays

The target compound is commercially available at NLT 98% purity, a specification that reduces total impurity burden to ≤2% . In kinase inhibition screening cascades, where compounds are tested at concentrations of 10–30 µM in primary screens, a 5% impurity level (as found in the 95%-purity direct analog ) could deliver impurity concentrations of 0.5–1.5 µM — within the range where electrophilic or redox-active contaminants generate false-positive signals [1]. The higher purity tier is therefore recommended for laboratories running high-throughput biochemical screens where hit triage efficiency depends on minimizing false-positive rates from chemical contaminants rather than insufficient biological activity.

Physicochemical Tool Compound for Property-Based Lead Optimization: Benchmarking the Effect of the Ethoxy Spacer on Permeability and Solubility

The target compound, with its ethoxy spacer linking the phenylamino group to the pyrimidine core, provides a tool for quantifying the impact of linker flexibility and additional H-bond acceptor capacity on permeability (PAMPA or Caco-2) and kinetic solubility. When run alongside the direct 4-phenylamino analog (CAS 106475-47-2, LogP 2.54, PSA 92.64 ) and the core scaffold (CAS 73781-88-1, LogP 1.375, PSA 77.38 ), the three-compound set enables deconvolution of the contributions of the phenyl ring, the NH donor, and the ethoxy spacer to ADME-relevant properties. Such paired compound sets are valuable for training computational ADME models and for establishing property-based design guidelines within kinase inhibitor programs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Pre-functionalized PAP scaffold
Parallel SAR at C2, C4, C5 substitution positions
Diversity-oriented synthesis
Traceless ethoxy linker
Late-stage 4-position pharmacophore exchange
High-confidence biochemical screening
High-purity specification
False-positive reduction in kinase inhibition assays
Property-based lead optimization
Ethoxy spacer tool compound
Permeability and solubility benchmarking
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